N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide
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Overview
Description
N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structure and potential applications. This compound features a benzamide core with a tert-butyl group and a morpholin-4-ylmethyl substituent, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide can be achieved through several methods. One common approach involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature . This method yields N-tert-butyl amides in excellent isolated yields.
Another method involves the reaction of tert-butyl benzoate with nitriles, catalyzed by zinc perchlorate hexahydrate (Zn(ClO4)2·6H2O) at 50°C under solvent-free conditions . This approach is efficient and mild, producing N-tert-butyl amides in high yields.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of catalyst and reaction conditions may vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The benzamide core allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the benzamide core.
Scientific Research Applications
N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide has a wide range of scientific research applications, including:
Industry: The compound’s unique chemical properties make it valuable in various industrial applications, including the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide involves multiple pathways. It has been shown to inhibit the activity of histone deacetylases, which regulate gene expression and cell differentiation. Additionally, it activates the AMP-activated protein kinase pathway, which regulates energy metabolism and cell growth. The compound also inhibits the activity of protein kinase C, which plays a role in cell signaling and proliferation.
Comparison with Similar Compounds
Similar Compounds
N-butylbenzamide: This compound shares a similar benzamide core but lacks the tert-butyl and morpholin-4-ylmethyl substituents.
N-(tert-butyl)-4-methoxyaniline: This compound features a tert-butyl group and a methoxy substituent on the benzene ring.
Uniqueness
N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide is unique due to its combination of a tert-butyl group and a morpholin-4-ylmethyl substituent
Properties
IUPAC Name |
N-tert-butyl-4-(morpholin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)17-15(19)14-6-4-13(5-7-14)12-18-8-10-20-11-9-18/h4-7H,8-12H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTZDIIAYZOKPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=C(C=C1)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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